REACTION_CXSMILES
|
[Br:1]Br.[NH2:3][C:4]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]>C(Cl)(Cl)Cl>[BrH:1].[NH2:3][C:4]1[C:12]([F:13])=[CH:11][C:10]([Br:1])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:3.4|
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Name
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|
Quantity
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3.65 mL
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Type
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reactant
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Smiles
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BrBr
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=CC=C1F
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Name
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|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
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|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Type
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CUSTOM
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Details
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The solution was stirred for 12 hours at which point the resulting slurry
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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was filtered
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Type
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WASH
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Details
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The solid was washed well with CH2Cl2
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Type
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CUSTOM
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Details
|
dried under a stream of nitrogen
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Reaction Time |
12 h |
Name
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|
Type
|
product
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Smiles
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Br.NC1=C(C(=O)O)C=C(C=C1F)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |